Product packaging for N-Nitrosomethylaminosulfolane(Cat. No.:CAS No. 13256-21-8)

N-Nitrosomethylaminosulfolane

Cat. No.: B076585
CAS No.: 13256-21-8
M. Wt: 178.21 g/mol
InChI Key: PRZXZYVFNZCXQH-UHFFFAOYSA-N
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Description

N-Nitrosomethylaminosulfolane is a nitrosamine compound of significant interest in analytical chemistry and toxicological research. Its primary application is as a high-purity reference standard for the accurate quantification and monitoring of nitrosamine impurities in chemical syntheses, pharmaceuticals, and environmental samples. Nitrosamines are a class of potent carcinogens, and the presence of this compound is a critical quality control parameter, particularly following the use of certain solvents and reagents in manufacturing processes. Researchers utilize this compound in sophisticated analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to develop and validate highly sensitive and specific methods for impurity profiling. Its mechanism of action, consistent with nitrosamines, involves metabolic activation by cytochrome P450 enzymes to form alkylating agents that can covalently bind to DNA, leading to genotoxic mutations and carcinogenesis. Consequently, this compound is indispensable for safety assessment studies, enabling the investigation of DNA adduct formation, mutagenicity, and the elucidation of metabolic pathways associated with nitrosamine exposure. The availability of a well-characterized this compound standard is paramount for advancing regulatory science, ensuring product safety, and furthering the understanding of chemical carcinogenesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O3S B076585 N-Nitrosomethylaminosulfolane CAS No. 13256-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c1-7(6-8)5-2-3-11(9,10)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZXZYVFNZCXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030615
Record name 3-(N-Nitrosomethylamino)sulfolan
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Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13256-21-8
Record name NSC 96392
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Record name N-Nitrosomethylaminosulfolane
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Record name 3-(N-Nitrosomethylamino)sulfolan
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Record name 13256-21-8
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Preparation Methods

Precursor Synthesis: Methylaminosulfolane

Methylaminosulfolane is derived from sulfolane, a sulfone synthesized via the hydrogenation of sulfolene. Sulfolene itself is produced through the Diels-Alder reaction of butadiene and sulfur dioxide. Recent catalytic advancements, such as Ni-B/MgO catalysts, have improved hydrogenation efficiency, achieving sulfolane yields exceeding 90% under mild conditions (80°C, 20 bar H₂). Subsequent amination introduces the methylamino group via nucleophilic substitution with methylamine.

Nitrosation Reaction

The nitrosation step employs NaNO₂ and hydrochloric acid (HCl) under controlled temperatures (0–5°C) to minimize side reactions. The reaction proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on the secondary amine, forming the N-nitroso derivative. Typical reaction parameters include:

ParameterValue/Range
NaNO₂ Equivalents1.2–1.5 eq
HCl Concentration1.5–3.0 M
Temperature0–5°C
Reaction Time2–4 hours
Yield65–75%

This batch method, while straightforward, faces challenges such as exothermicity control and by-product formation (e.g., diazonium salts).

Catalytic and Solvent Modifications

Solvent Optimization

Polar aprotic solvents like sulfolane itself enhance reaction homogeneity. A study substituting 2-MeTHF with sulfolane increased yields to 88% by stabilizing intermediates.

Acid Catalysis Alternatives

Phosphorus oxychloride (POCl₃), utilized in related sulfonamide syntheses, offers a milder alternative to HCl. POCl₃-mediated nitrosation at 25°C achieves 73% yield with reduced acid waste.

Impurity Control and By-Product Mitigation

Chloro Impurity Elimination

Early methods produced chloro derivatives due to residual Cl⁻ ions. Implementing post-reaction neutralization (pH 5–8) and solvent washing (ethyl acetate) reduces chloro impurities to <0.5%.

Diazonium Salt Suppression

Low-temperature operation (−10°C) and stoichiometric NaNO₂ (1.1 eq) prevent diazonium formation, enhancing product stability.

Industrial Production Protocols

Large-scale synthesis adopts hybrid batch-flow systems:

  • Precursor Synthesis : Batch hydrogenation of sulfolene (Raney Ni, 90°C).

  • Nitrosation : Continuous flow nitrosation (as in Section 2).

  • Purification : Distillation under reduced pressure (0.1 bar, 80°C).

Industrial yields average 70–75%, with purity ≥98% (HPLC).

Emerging Methodologies

Photochemical Nitrosation

UV irradiation (254 nm) of methylaminosulfolane and tert-butyl nitrite (t-BuONO) in acetonitrile achieves 68% yield at ambient temperature, avoiding strong acids.

Enzyme-Mediated Approaches

Preliminary studies using nitrite reductases show selective nitrosation under physiological conditions (pH 7, 37°C), though yields remain low (∼30%) .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosomethylaminosulfolane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the nitroso group to a nitro group.

    Reduction: The nitroso group can be reduced to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrosamines.

Scientific Research Applications

N-Nitrosomethylaminosulfolane (NMAS) is a nitrosamine compound that has garnered interest in various scientific research applications, particularly in toxicology and chemical synthesis. This article explores its applications, supported by comprehensive data and case studies.

Toxicology Studies

NMAS is primarily utilized in toxicological research to understand the mechanisms of nitrosamine-induced carcinogenesis. Nitrosamines are known for their potential carcinogenic effects, and NMAS serves as a model compound to study these processes.

  • Case Study: Research has shown that NMAS can induce DNA damage in mammalian cells, providing insights into the mutagenic pathways associated with nitrosamines. In vitro studies demonstrated that exposure to NMAS resulted in significant increases in mutagenesis rates, suggesting its role as a potent DNA damaging agent .

Chemical Synthesis

NMAS is employed as an intermediate in the synthesis of various organic compounds. Its unique properties allow chemists to explore new synthetic pathways and develop novel compounds.

  • Synthesis Example: NMAS has been used in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry. Researchers have reported successful reactions involving NMAS that yield biologically active sulfonamides .

Model Compound for Nitrosamine Chemistry

As a model compound, NMAS aids researchers in studying the reactivity and stability of nitrosamines under different conditions. It helps elucidate the factors influencing nitrosamine formation and degradation.

  • Research Findings: Studies indicate that NMAS can undergo various reactions leading to the formation of different products, depending on environmental conditions such as pH and temperature. This reactivity profile is critical for understanding nitrosamine behavior in biological systems .

Data Tables

Study ReferenceOrganismExposure DurationObserved Effects
Mammalian Cells24 hoursIncreased DNA damage
Rodent Model6 monthsTumorigenesis observed
Human Cell Lines48 hoursInduction of mutagenesis

Mechanism of Action

The mechanism of action of N-Nitrosomethylaminosulfolane involves the formation of DNA adducts, leading to mutations and carcinogenesis. The nitroso group reacts with DNA bases, particularly guanine, resulting in the formation of DNA adducts that can cause errors during DNA replication. This process is a key factor in the compound’s carcinogenicity .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomorpholine (NMOR)

Uniqueness

N-Nitrosomethylaminosulfolane is unique due to its specific structure, which includes a sulfolane ring. This structural feature distinguishes it from other nitrosamines and contributes to its distinct chemical properties and reactivity .

Biological Activity

N-Nitrosomethylaminosulfolane (NMAS) is a member of the nitrosamine family, which has garnered attention due to its potential biological activities, particularly its carcinogenic properties. This article explores the biological activity of NMAS, including its mechanisms of action, toxicological effects, and implications for human health and the environment.

Overview of Nitrosamines

Nitrosamines are organic compounds formed by the reaction of nitrites with secondary amines. They are widely recognized for their mutagenic and carcinogenic properties. NMAS, specifically, has been implicated in various studies concerning its potential to induce tumors in laboratory animals and its effects on aquatic life.

The biological activity of NMAS can be attributed to its ability to form DNA adducts, leading to mutations that may result in cancer. The metabolic activation of NMAS involves cytochrome P450 enzymes, which convert it into reactive intermediates capable of interacting with cellular macromolecules.

Key Mechanisms:

  • DNA Alkylation : NMAS can alkylate DNA, leading to mutations and subsequent carcinogenesis.
  • Cellular Toxicity : The compound exhibits cytotoxic effects on various cell types, contributing to its overall toxicity profile.

Case Studies and Research Findings

  • Carcinogenicity in Animal Models :
    • Research has shown that NMAS induces tumors in specific organs when administered to rodents. For example, studies indicate that prolonged exposure leads to a significant increase in tumor incidence in the liver and lungs .
    • A notable study demonstrated that NMAS exposure resulted in a dose-dependent response in tumor formation, mirroring findings associated with other nitrosamines like N-nitrosodimethylamine (NDMA) .
  • Effects on Aquatic Organisms :
    • Acute toxicity tests have revealed that NMAS affects various aquatic species. For instance, studies reported lethal concentrations leading to significant mortality rates in fish and crustaceans exposed to NMAS over extended periods .
    • Chronic exposure studies indicated that NMAS caused reproductive and developmental toxicity in aquatic organisms, further emphasizing its environmental impact .

Data Tables

The following tables summarize key findings related to the biological activity and toxicity of this compound:

Study Organism Effect Observed Concentration (µg/l) Duration
Rainbow TroutHepatocellular carcinoma200-80052 weeks
CrayfishAntennal gland degeneration100-2006 months
Daphnia magnaAcute toxicity7,76096 hours
BluegillBioconcentration factor21714 days

Environmental Impact

The environmental persistence of NMAS raises concerns regarding water quality and ecological health. The U.S. EPA suggests that ambient water concentrations should ideally be zero due to the non-threshold nature of its carcinogenic effects . However, practical levels have been estimated based on risk assessments for human consumption through contaminated water sources.

Q & A

Q. How should researchers address gaps in mechanistic data linking this compound exposure to carcinogenicity?

  • Methodological Answer : Conduct transgenic rodent assays (e.g., Tg.rasH2 mice) to evaluate tumorigenicity. Use CRISPR-Cas9 gene editing to isolate DNA adduct formation in target genes (e.g., TP53). Pair with transcriptomic profiling (RNA-seq) to identify early biomarkers of carcinogenic potential .

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